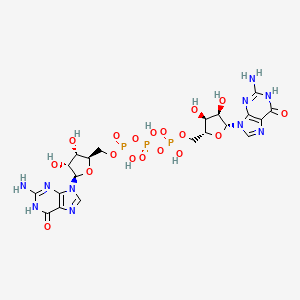

Gamitrinib TPP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Les porphyrines sont des colorants et des cofacteurs présents dans l’hémoglobine et les cytochromes et sont liés à la chlorophylle et à la vitamine B12 . Le G-TPP est largement utilisé dans divers domaines scientifiques en raison de ses propriétés chimiques uniques et de sa ressemblance structurelle avec les porphyrines naturelles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le G-TPP est principalement synthétisé selon deux méthodes : la méthode de Lindsey et la méthode d’Adler . Dans la méthode de Lindsey, le benzaldéhyde est condensé avec du pyrrole dans un solvant halogéné à température ambiante, suivi d’une oxydation pour produire du G-TPP. La méthode d’Adler implique la condensation du benzaldéhyde avec du pyrrole en milieu acide, suivie d’une oxydation.

Méthodes de production industrielle

La production industrielle de G-TPP implique généralement une synthèse à grande échelle utilisant la méthode de Lindsey en raison de son efficacité et de son rendement élevé. Le processus est optimisé pour garantir une qualité et une pureté constantes du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le G-TPP subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier les propriétés du composé et améliorer ses applications dans différents domaines.

Réactifs et conditions courants

Oxydation : Le G-TPP peut être oxydé à l’aide de réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : La réduction du G-TPP est généralement effectuée à l’aide d’agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent le remplacement d’atomes d’hydrogène dans le G-TPP par d’autres groupes fonctionnels à l’aide de réactifs tels que les halogènes ou les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de G-TPP présentant des propriétés chimiques et physiques modifiées, les rendant adaptés à des applications spécifiques.

Applications de la recherche scientifique

Le G-TPP a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

G-TPP has a wide range of scientific research applications, including:

Mécanisme D'action

Le G-TPP exerce ses effets par sa capacité à se lier aux ions métalliques et à former des complexes stables . Ces complexes peuvent participer à diverses réactions biochimiques, telles que le transfert d’électrons et la catalyse. Les cibles moléculaires et les voies impliquées comprennent les enzymes et les protéines qui interagissent avec les porphyrines dans les systèmes biologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Triphénylphosphine : Un composé organophosphoré courant utilisé comme réactif en synthèse organique.

Oxyde de triphénylphosphine : Un dérivé de la triphénylphosphine présentant des propriétés chimiques similaires.

Unicité du G-TPP

Le G-TPP est unique en raison de sa ressemblance structurelle avec les porphyrines naturelles, ce qui en fait un composé modèle idéal pour étudier la chimie des porphyrines et ses applications dans divers domaines. Sa capacité à former des complexes stables avec les ions métalliques et à participer à des réactions biochimiques le distingue encore plus des autres composés similaires .

Propriétés

Numéro CAS |

1131626-46-4 |

|---|---|

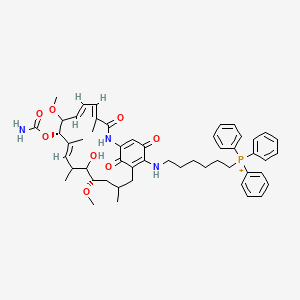

Formule moléculaire |

C52H65N3O8P+ |

Poids moléculaire |

891.1 g/mol |

Nom IUPAC |

6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium |

InChI |

InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20-,36-21+,38-33+/t35-,37+,45+,46+,48-,50+/m1/s1 |

Clé InChI |

OAUJLFPWRFHSNE-FEHIUCOBSA-O |

SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC |

SMILES isomérique |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC |

SMILES canonique |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

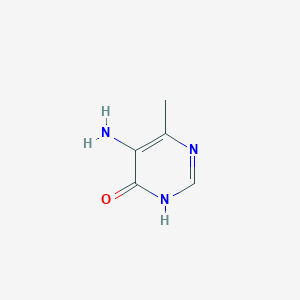

![2-[4-Hydroxy-6-(trifluoromethyl)-2-pyrimidinylthio]acetic acid](/img/structure/B1496523.png)

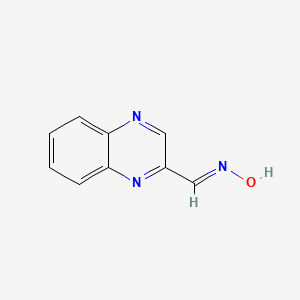

![5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1496539.png)

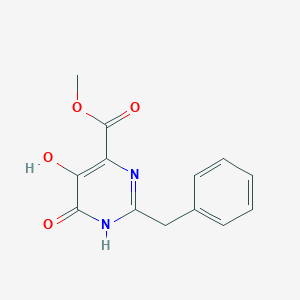

![5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine](/img/structure/B1496540.png)